molecular formula C22H23ClN4O4 B2605965 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 892272-38-7

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2605965
CAS No.: 892272-38-7
M. Wt: 442.9
InChI Key: ZZIRNRHBEULDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via electrophilic aromatic substitution.

    Final Functionalization:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, they might inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

What sets 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione apart might be its specific substituents, which could confer unique biological activity or selectivity for certain targets.

Properties

IUPAC Name

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c1-31-13-12-27-21(29)18-7-2-15(14-19(18)24-22(27)30)20(28)26-10-8-25(9-11-26)17-5-3-16(23)4-6-17/h2-7,14H,8-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIRNRHBEULDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.